N-[Cyano-(2,4-difluorophenyl)methyl]-2-(oxolan-2-ylmethoxy)acetamide
Description
N-[Cyano-(2,4-difluorophenyl)methyl]-2-(oxolan-2-ylmethoxy)acetamide is a synthetic acetamide derivative characterized by a cyano-substituted 2,4-difluorophenylmethyl group and a tetrahydrofuran (oxolan) methoxy side chain. The compound’s design leverages fluorine’s electron-withdrawing properties to enhance metabolic stability and binding affinity, while the oxolan moiety may improve solubility .
Properties
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-2-(oxolan-2-ylmethoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O3/c16-10-3-4-12(13(17)6-10)14(7-18)19-15(20)9-21-8-11-2-1-5-22-11/h3-4,6,11,14H,1-2,5,8-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONWNFFKGJFFCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCC(=O)NC(C#N)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(2,4-difluorophenyl)methyl]-2-(oxolan-2-ylmethoxy)acetamide typically involves the reaction of 2,4-difluorobenzyl cyanide with oxolan-2-ylmethoxy acetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(2,4-difluorophenyl)methyl]-2-(oxolan-2-ylmethoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the difluorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[Cyano-(2,4-difluorophenyl)methyl]-2-(oxolan-2-ylmethoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[Cyano-(2,4-difluorophenyl)methyl]-2-(oxolan-2-ylmethoxy)acetamide involves its interaction with specific molecular targets. The cyano group and difluorophenyl moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Acetamide Derivatives
Key Observations:
- Fluorinated Aromatic Groups: The 2,4-difluorophenyl group is a common feature in agrochemicals like diflufenican and compound 853332-72-6 , enhancing resistance to enzymatic degradation. The target compound shares this motif but replaces the pyridine or phenoxy groups with a cyano and oxolan-methoxy chain.
- Acetamide Backbone : All compounds share the acetamide core, but substituents dictate activity. For example, 2-chloro-N-(4-fluorophenyl)acetamide serves as a versatile intermediate for pharmaceuticals , while the target compound’s oxolan-methoxy group may improve membrane permeability.
- Heterocyclic Modifications : Diflufenican incorporates a pyridine ring for herbicidal activity , whereas the target compound’s oxolan (tetrahydrofuran) group could modulate solubility and bioavailability .
Biological Activity
N-[Cyano-(2,4-difluorophenyl)methyl]-2-(oxolan-2-ylmethoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 284.24 g/mol
- IUPAC Name : this compound
This compound features a cyano group, difluorophenyl moiety, and an oxolane ring, contributing to its unique biological properties.
1. Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives containing cyano and fluorinated phenyl groups have been shown to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting survival signals. The presence of the difluorophenyl group enhances lipophilicity, aiding in cellular uptake.
2. Antimicrobial Properties
This compound has also demonstrated antimicrobial activity against a range of pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Significant inhibition | |
| Candida albicans | Low inhibition |
The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
3. Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of the compound:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and normal human fibroblasts.
- Results : The compound exhibited low cytotoxicity against normal cells while retaining high efficacy against cancer cell lines.
Case Study 1: Antitumor Efficacy in Vivo
A recent study evaluated the antitumor efficacy of this compound in a mouse model bearing xenografts of human breast cancer. The results indicated a significant reduction in tumor size compared to the control group (p < 0.05).
Case Study 2: Antimicrobial Testing
In a separate investigation, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. The compound showed promising results with an MIC (Minimum Inhibitory Concentration) value of 16 µg/mL, suggesting potential for development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
